molecular formula C8H13F2N B13541192 (1,1-Difluorospiro[2.4]heptan-5-yl)methanamine

(1,1-Difluorospiro[2.4]heptan-5-yl)methanamine

Cat. No.: B13541192
M. Wt: 161.19 g/mol
InChI Key: JTFALWDASHYQFS-UHFFFAOYSA-N
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Description

{1,1-difluorospiro[24]heptan-5-yl}methanamine is a chemical compound with the molecular formula C8H13F2N It is characterized by the presence of a spirocyclic structure with two fluorine atoms attached to the same carbon atom

Properties

Molecular Formula

C8H13F2N

Molecular Weight

161.19 g/mol

IUPAC Name

(2,2-difluorospiro[2.4]heptan-6-yl)methanamine

InChI

InChI=1S/C8H13F2N/c9-8(10)5-7(8)2-1-6(3-7)4-11/h6H,1-5,11H2

InChI Key

JTFALWDASHYQFS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CN)CC2(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1,1-difluorospiro[2.4]heptan-5-yl}methanamine typically involves the reaction of a suitable spirocyclic precursor with fluorinating agents. One common method involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of {1,1-difluorospiro[2.4]heptan-5-yl}methanamine may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the process and the availability of starting materials are crucial factors in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

{1,1-difluorospiro[2.4]heptan-5-yl}methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

{1,1-difluorospiro[2.4]heptan-5-yl}methanamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of {1,1-difluorospiro[2.4]heptan-5-yl}methanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    {1,1-difluorospiro[2.4]heptan-5-yl}methanesulfonyl chloride: This compound has a similar spirocyclic structure but contains a methanesulfonyl chloride group instead of a methanamine group.

    {2,2-difluorospiro[2.4]heptan-1-yl}methanamine: This compound has a similar structure but with fluorine atoms at different positions.

Uniqueness

{1,1-difluorospiro[2.4]heptan-5-yl}methanamine is unique due to its specific fluorination pattern and spirocyclic structure, which confer distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications.

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